C.I. Direct violet 32
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6428-94-0 |
|---|---|
Molecular Formula |
C34H25N5Na2O9S2 |
Molecular Weight |
757.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H27N5O9S2.2Na/c1-47-29-15-19(11-13-25(29)36-38-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)37-39-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,40H,35H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
ZLLGFDUCZGNUHR-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
melting_point |
561 to 572 °F (decomposes) (NTP, 1992) |
physical_description |
C.i. direct violet 32 is a black solid. (NTP, 1992) |
solubility |
1 to 10 mg/mL at 63 °F (NTP, 1992) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of C.i. Direct Violet 32
Industrial and Laboratory Synthesis Pathways of Direct Azo Dyes
Azo dyes, which constitute the largest class of commercial dyes, are characterized by the presence of one or more azo groups (–N=N–). wikipedia.org The synthesis of these dyes, both on an industrial and laboratory scale, predominantly relies on a two-step reaction sequence: diazotization followed by an azo coupling. nih.govmdpi.com
The process begins with the diazotization of a primary aromatic amine. nih.gov This reaction is typically carried out in an acidic medium, often using hydrochloric acid, and with sodium nitrite (B80452) to generate nitrous acid in situ. youtube.com The reaction is highly temperature-sensitive and is almost always performed in an ice bath at temperatures between 0–5 °C. mdpi.comcuhk.edu.hk This is because the resulting diazonium salts are generally unstable and can decompose or become explosive if isolated in a dry state. nih.gov
The second step is the azo coupling reaction , where the electrophilic diazonium salt reacts with a coupling component. nih.gov This coupling component is an electron-rich nucleophile, such as a phenol, a naphthol derivative, or an aromatic amine. nih.govunb.ca The nature of the aromatic groups on both the diazonium salt and the coupling component dictates the final color, water solubility, and binding affinity of the dye to a specific fabric. cuhk.edu.hk
Direct dyes, like C.I. Direct Violet 32, are a class of azo dyes typically used for cellulosic fibers such as cotton. wikipedia.org Many direct dyes are polyazo compounds, meaning they contain two (disazo) or more (trisazo) azo groups. wikipedia.orgekb.eg These are often derived from a diamine that is diazotized twice (a process called tetra-azotization) and then coupled with one or more coupling components. nih.gov The resulting molecule is large and linear, which facilitates its adhesion to cellulose (B213188) fibers through non-electrostatic forces.
Identification and Characterization of Precursor Compounds and Intermediates
The synthesis of this compound (C.I. 24105) follows the general pathway for disazo dyes. worlddyevariety.com The manufacturing process involves the tetra-azotization (or "double nitriding") of a diamine, which then couples with two different naphthol-based compounds. worlddyevariety.com
The primary precursor is 3,3′-Dimethoxybenzidine . This aromatic diamine serves as the central component that is diazotized at both amine groups to form a tetra-azonium salt intermediate. This intermediate is highly reactive and is used immediately in the subsequent coupling reactions. nih.gov
The tetra-azotized 3,3′-Dimethoxybenzidine is then coupled sequentially with two different aromatic compounds:
4-Aminonaphthalene-1-sulfonic acid (also known as Nevile-Winther acid).
4-Hydroxynaphthalene-1-sulfonic acid (also known as N.W. acid). worlddyevariety.com
The order of coupling can be critical in determining the final product's properties. The reaction results in the formation of two azo linkages, creating the complex structure of this compound. worlddyevariety.com The sulfonic acid groups (–SO₃H) are crucial for imparting water solubility to the final dye molecule. wikipedia.org
Table 1: Precursor Compounds for this compound Synthesis
| Compound Name | Role | Chemical Formula |
| 3,3′-Dimethoxybenzidine | Diazo Component | C₁₄H₁₆N₂O₂ |
| 4-Aminonaphthalene-1-sulfonic acid | Coupling Component | C₁₀H₉NO₃S |
| 4-Hydroxynaphthalene-1-sulfonic acid | Coupling Component | C₁₀H₈O₄S |
| Sodium Nitrite | Diazotizing Agent | NaNO₂ |
| Hydrochloric Acid | Acid Medium | HCl |
The final product, this compound, is the disodium (B8443419) salt of the synthesized acid dye, with the chemical formula C₃₄H₂₅N₅Na₂O₉S₂. worlddyevariety.comnih.gov
Optimization of Reaction Conditions for this compound Synthesis in Research
While specific research detailing the optimization of this compound synthesis is not extensively published in public literature, the principles for optimizing azo dye synthesis are well-established and directly applicable. acs.org The primary goals of optimization are to maximize yield, ensure product purity, and control the reaction safely and efficiently.
Key parameters for optimization include:
Temperature: As noted, the diazotization step is exothermic and requires strict temperature control, typically between 0°C and 5°C, to prevent the decomposition of the unstable diazonium salt. mdpi.comyoutube.com Maintaining this low temperature throughout the coupling reaction is also crucial for achieving a clean product.
pH Control: The pH of the reaction medium is critical for the coupling reaction. The coupling of diazonium salts with phenols or naphthols is typically carried out in a moderately alkaline medium, while coupling with aromatic amines is performed under acidic to neutral conditions. mdpi.com For a sequential coupling process like that for Direct Violet 32, the pH must be carefully adjusted for each coupling step to ensure the desired reaction occurs.
Stoichiometry and Addition Rate: The molar ratios of the reactants must be precisely controlled. A slow, controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution during coupling is essential to manage the reaction's exothermicity and prevent side reactions. cuhk.edu.hk
Stirring: Efficient and continuous stirring is necessary to ensure proper mixing of the reactants, facilitate heat transfer, and promote the reaction to completion. cuhk.edu.hk
Research into optimizing similar dye syntheses often employs techniques like using heterogeneous catalysts to improve efficiency and ease of separation or modifying reaction solvents. mdpi.comacs.org For this compound, research could focus on adjusting the pH for each coupling stage to optimize the yield and isomeric purity of the asymmetric dye.
Table 2: General Optimized Reaction Conditions for Azo Dye Synthesis
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of unstable diazonium salt. nih.govmdpi.com |
| Coupling pH (with phenols) | Alkaline | Facilitates the formation of the more reactive phenoxide ion. |
| Coupling pH (with amines) | Acidic to Neutral | Prevents self-coupling of the diazonium salt and deactivation of the amine. |
| Reactant Addition | Slow and controlled | Manages exothermic reactions and minimizes side-product formation. cuhk.edu.hk |
By carefully controlling these variables, the synthesis of this compound can be fine-tuned to achieve high yields of a product with consistent quality.
Advanced Analytical Characterization of C.i. Direct Violet 32
Spectroscopic Techniques for Molecular Interaction Analysis in Direct Dye Systems
Spectroscopy is fundamental to the study of direct dyes, providing insights into their electronic structure, functional groups, and transformation processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Direct Dye Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including complex dye structures. In the context of C.I. Direct Violet 32 and other direct dyes, ¹H NMR spectroscopy is employed to confirm the molecular structure by mapping the chemical environment of the hydrogen atoms. ncsu.edu The precise chemical shifts and coupling patterns of the protons on the aromatic rings and other parts of the molecule provide a definitive fingerprint, allowing for structural verification following synthesis. This ensures the correct isomeric form of the dye has been produced and can reveal the presence of structurally related impurities.
Fourier Transform Infrared (FTIR) Spectroscopy Applications in Direct Dye Research
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present within a dye molecule. For this compound, an FTIR spectrum would reveal absorption bands corresponding to its key structural components. While specific experimental data for this exact compound is not detailed in the provided search results, a general analysis would identify vibrations associated with the azo linkages (-N=N-), which are critical to the dye's chromophoric system. Other significant peaks would correspond to the aromatic C-H and C=C stretching of the naphthalene (B1677914) and benzene (B151609) rings, the O-H stretching of the hydroxyl groups, the N-H stretching of the amine groups, and the characteristic strong absorptions of the sulfonate (S=O) groups, which confer water solubility.
Table 1: Typical FTIR Functional Group Frequencies in Direct Dyes This table is representative of the functional groups found in dyes like this compound.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol/Phenol) | Stretching | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| N=N (Azo) | Stretching | 1400-1450 (Often weak) |
| S=O (Sulfonate) | Asymmetric/Symmetric Stretching | 1150-1250 / 1030-1070 |
| C-O (Ether) | Stretching | 1000-1300 |
UV-Visible Spectroscopy for Degradation Monitoring of Direct Dyes
UV-Visible spectroscopy is a primary tool for quantifying the concentration of colored compounds in solution and for monitoring the progress of their degradation. This compound, like other azo dyes, owes its color to an extended system of conjugated double bonds, including the azo linkages, which act as the main chromophore. This system absorbs light in the visible region of the electromagnetic spectrum, with a characteristic wavelength of maximum absorbance (λmax).
The degradation of this compound, often through reductive cleavage of the azo bonds, leads to the formation of smaller, colorless aromatic amines. This process can be effectively monitored by periodically measuring the UV-Vis spectrum of the solution. A decrease in the absorbance at the dye's λmax is directly proportional to the decrease in its concentration, allowing for the calculation of degradation kinetics. Furthermore, UV spectroscopy can be used to detect and quantify the aromatic amine byproducts, which often absorb in the UV range (e.g., at 245 or 280 nm). nih.gov The purity of direct dyes can also be assessed using visible absorption spectra, with the λmax value serving as an indicator of the dye's color and structure. ncsu.edu
Chromatographic Methods for this compound Analysis and Purity Assessment
Chromatographic techniques are essential for separating complex mixtures, assessing the purity of compounds, and identifying unknown substances such as metabolic byproducts.
High-Performance Liquid Chromatography (HPLC) for Concentration Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, water-soluble compounds like this compound. It is widely used for purity assessment and for the precise determination of dye concentration in various matrices, including industrial effluents and biological samples. The method separates the dye from impurities and degradation products based on their differential partitioning between a stationary phase and a mobile phase.
When this compound is metabolized, it can be cleaved into its parent amine, 3,3'-dimethoxybenzidine (B85612) (DMOB). nih.gov HPLC, often coupled with UV or electrochemical detectors, is a sensitive method for quantifying these metabolites. For instance, the analysis of DMOB using HPLC can achieve low detection limits. nih.gov
Table 2: Example HPLC Detection Limits for a Key Metabolite of this compound (DMOB) Data adapted from studies on 3,3'-dimethoxybenzidine. nih.gov
| Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| UV Absorbance | 0.9 µg/L | 3.1 µg/L |
| Electrochemical | 0.16 µg/L | 0.70 µg/L |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile organic compounds. While the parent this compound dye is not suitable for GC analysis due to its low volatility and thermal instability, its smaller degradation products are often amenable to this method.
Following the reductive cleavage of the azo bonds, this compound breaks down into aromatic amines. The primary amine formed is 3,3'-dimethoxybenzidine (DMOB). nih.gov In biological systems, DMOB can be further metabolized into products like mono- and di-acetylated-DMOB. nih.gov GC-MS analysis is critical for identifying these compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer then fragments each component and detects the resulting ions. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification of the degradation products. nih.gov
Table 3: Identified Degradation Products of this compound via Reductive Cleavage
| Parent Compound | Key Degradation Product | Further Metabolites | Analytical Technique |
| This compound | 3,3'-Dimethoxybenzidine (DMOB) | Mono-acetylated DMOB, Di-acetylated DMOB | GC-MS, HPLC nih.gov |
Other Advanced Analytical Techniques for this compound Characterization
Beyond routine spectroscopic and chromatographic methods, a range of other advanced analytical techniques can provide deeper insights into the physicochemical properties of this compound. These methods are instrumental in understanding the thermal stability, crystalline nature, and electrochemical behavior of the dye, which are critical parameters for its application and for assessing its environmental and toxicological profile.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques used to study the thermal stability and phase transitions of materials. While specific TGA and DSC data for this compound are not extensively available in public literature, the behavior of similar azo dyes provides a strong indication of what can be expected.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like a dye powder, DSC can reveal its melting point and enthalpy of fusion. In a study on organic pigments, high melting and decomposition temperatures were noted as desirable properties for applications in coloring fibers and plastics during melt extrusion.
A representative study on the thermal behavior of azo dyes showed that decomposition often occurs in multiple stages. The initial weight loss is typically attributed to the loss of water molecules, followed by the decomposition of the organic structure at higher temperatures.
Table 1: Representative Thermal Decomposition Stages for Azo Dyes
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 50 - 150 | 5 - 10 | Loss of adsorbed and hydration water |
| 200 - 400 | 20 - 50 | Decomposition of labile organic groups, cleavage of azo bonds |
| > 400 | 50 - 80 | Complete decomposition of the aromatic structure |
Note: This table represents typical data for azo dyes and is intended to be illustrative for this compound in the absence of specific published data.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a powdered solid like this compound, XRD provides information on its crystalline or amorphous nature, identifies the crystal phase, and can be used to determine the unit cell dimensions. The crystallinity of a dye can significantly impact its properties, such as solubility, color intensity, and stability.
While a specific XRD pattern for this compound is not readily found in publicly accessible databases, the general application of XRD in dye and pigment analysis is well-established. For instance, single crystal X-ray diffraction has been used to determine the precise molecular structure and tautomeric form of pigments, revealing details about intramolecular hydrogen bonding and molecular planarity. For powdered dye samples, the presence of sharp peaks in the diffraction pattern indicates a high degree of crystallinity, whereas a broad halo suggests an amorphous state.
Electrochemical Analysis
Electrochemical techniques can be employed to study the redox behavior of this compound. As an azo dye, the molecule can undergo reduction at the azo linkage. This is particularly relevant as the reductive cleavage of some azo dyes can lead to the formation of potentially harmful aromatic amines. This compound is derived from 3,3'-dimethoxybenzidine, a compound of toxicological interest.
Studies on dyes metabolized to 3,3'-dimethoxybenzidine have utilized electrochemical detection methods coupled with high-performance liquid chromatography (HPLC). For this class of dyes, the following detection limits have been reported:
Table 2: Detection Limits for 3,3'-Dimethoxybenzidine-Based Dyes
| Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| UV Analysis | 0.9 µg/L | 3.1 µg/L |
| Electrochemical Detection | 0.16 µg/L | 0.70 µg/L |
These values demonstrate the high sensitivity of electrochemical detection for this class of compounds, making it a valuable tool for trace analysis in environmental and biological samples.
Electrospray Mass Spectrometry (ESMS)
While mass spectrometry is a common analytical technique, its application in the form of Electrospray Ionization Mass Spectrometry (ESMS) provides a powerful method for the characterization of large, non-volatile, and thermally labile molecules like this compound. ESMS allows for the accurate determination of the molecular weight and can provide structural information through fragmentation analysis. In a study characterizing a series of direct dyes, ESMS was used to confirm the structures of the synthesized compounds. The purity of dyes, including an analog of this compound, was assessed using this technique.
Environmental Transformation and Degradation Pathways of C.i. Direct Violet 32
Photocatalytic Degradation Mechanisms of Direct Dyes
Photocatalysis has emerged as a promising advanced oxidation process for the breakdown of recalcitrant organic pollutants like direct dyes. This process utilizes semiconductor materials that, upon activation by light, generate highly reactive species capable of degrading complex dye molecules.
Application of Semiconductor Photocatalysts (e.g., TiO₂, ZnO)
Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most extensively studied semiconductor photocatalysts for dye degradation due to their chemical stability, low cost, and non-toxic nature. researchgate.netnih.gov When these materials are irradiated with light of sufficient energy (equal to or greater than their band gap), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. researchgate.netmdpi.com These charge carriers can then initiate redox reactions on the catalyst surface.
The holes in the valence band are powerful oxidizing agents that can directly oxidize adsorbed dye molecules. aimspress.com They can also react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants. aimspress.comcetjournal.it Simultaneously, electrons in the conduction band can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can further lead to the formation of other reactive oxygen species (ROS). researchgate.net Both hydroxyl radicals and other ROS play a crucial role in the breakdown of the complex aromatic structure of direct dyes into simpler, less harmful compounds, and ultimately, to carbon dioxide and water. researchgate.net
The efficiency of TiO₂ and ZnO in degrading dyes has been demonstrated in numerous studies. For instance, ZnO nanonails have shown a degradation rate of approximately 95% for crystal violet dye within 70 minutes under UV illumination. aimspress.com Similarly, TiO₂ has been effectively used for the photocatalytic degradation of various dyes, including crystal violet and methyl orange. nih.govlongdom.org The choice between TiO₂ and ZnO can depend on specific reaction conditions and the target dye, with both materials exhibiting strong photocatalytic activity. researchgate.netmdpi.com
Influence of Catalyst Doping and Surface Modification on Dye Degradation Efficiency
To enhance the photocatalytic efficiency of semiconductors like TiO₂ and ZnO, particularly under visible light which constitutes a larger portion of the solar spectrum, various modification strategies such as doping and surface modification are employed. Doping involves introducing metal or non-metal ions into the catalyst's crystal lattice. This can reduce the band gap energy, allowing the catalyst to be activated by lower-energy visible light, and can also improve the separation of photogenerated electron-hole pairs, thereby increasing the quantum yield of the photocatalytic process. acs.org
For example, doping TiO₂ with transition metals like vanadium has been shown to enhance the degradation of azo dyes. mdpi.com The addition of an appropriate amount of vanadium can increase the specific surface area of the catalyst, providing more active sites for the reaction. mdpi.com Similarly, doping ZnO with aluminum has been shown to significantly improve the photocatalytic degradation of methyl orange compared to pure ZnO. youtube.com Bimetallic catalysts, such as Cu-Ni/TiO₂, have also demonstrated enhanced photocatalytic performance for the degradation of azo dyes under visible light. nih.gov
Surface modification can also improve photocatalytic activity. For instance, creating composites of TiO₂ and ZnO can lead to improved performance due to a larger surface area and better pore size distribution. youtube.com The incorporation of carbon into ZnO during synthesis has been shown to create oxygen vacancies, leading to an absorption shift into the visible region and enhanced photocatalytic activity. youtube.com
Effects of Environmental Parameters on Photodegradation Kinetics
The efficiency of photocatalytic dye degradation is significantly influenced by several environmental parameters, including pH, initial dye concentration, and light intensity.
pH: The pH of the solution can affect the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a crucial step in the degradation process. researchgate.net For anionic dyes like many direct dyes, a lower pH (acidic conditions) often leads to a higher degradation rate. This is because the surface of catalysts like TiO₂ becomes positively charged at low pH, promoting the adsorption of negatively charged dye molecules. researchgate.net Conversely, for cationic dyes, a higher pH (alkaline conditions) may be more favorable. cetjournal.it The optimal pH for degradation can vary depending on the specific dye and catalyst system. For example, the photocatalytic degradation of C.I. Direct Red 23 was found to be optimal at a pH of 12.0. nih.gov
Initial Concentration: The initial concentration of the dye also plays a critical role. Generally, the rate of degradation decreases as the initial dye concentration increases. researchgate.net At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can block the active sites and reduce the penetration of light to the catalyst surface. researchgate.netresearchgate.net This "screening effect" limits the generation of reactive oxygen species and thus slows down the degradation process.
Light Intensity: Light intensity is another key factor. An increase in light intensity generally leads to an increase in the rate of photocatalytic degradation up to a certain point. researchgate.net This is because a higher light intensity results in a higher rate of electron-hole pair generation. researchgate.net However, beyond an optimal intensity, the degradation rate may level off as the catalyst surface becomes saturated with photons, and the recombination of electron-hole pairs may become more significant. researchgate.net
Kinetic Modeling of Photocatalytic Processes for Direct Dyes
The kinetics of photocatalytic degradation of direct dyes are often described by the Langmuir-Hinshelwood (L-H) model. iaea.orgacs.org This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of the dye molecules onto the active sites. When the initial concentration of the dye is low, the L-H model can often be simplified to a pseudo-first-order kinetic model. nih.govacs.org
The pseudo-first-order rate equation is given by: ln(C₀/Cₜ) = k_app * t
Where:
C₀ is the initial concentration of the dye.
Cₜ is the concentration of the dye at time t.
k_app is the apparent pseudo-first-order rate constant.
Numerous studies have reported that the photocatalytic degradation of various dyes, including azo dyes, follows pseudo-first-order kinetics. nih.govacs.org The rate constant (k) is a key parameter for evaluating and comparing the efficiency of different photocatalytic systems. For example, in the degradation of Rhodamine B, the rate constants were determined for undoped and Fe³⁺-doped Eu₂O₃ nanoparticles, showing that doping enhanced the photocatalytic activity. acs.org
Identification and Analysis of Photocatalytic Degradation Intermediates and Pathways
The complete mineralization of direct dyes into CO₂, H₂O, and inorganic ions is the ultimate goal of photocatalytic degradation. However, the process often proceeds through the formation of various intermediate products. Identifying these intermediates is crucial for understanding the degradation pathway and assessing the detoxification of the wastewater.
The degradation of azo dyes like C.I. Direct Violet 32 typically begins with the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color. This initial step leads to the formation of colorless aromatic amines. nih.gov These aromatic amines are often more toxic than the parent dye molecule. Therefore, their further degradation is essential.
Subsequent steps involve the hydroxylation of the aromatic rings by hydroxyl radicals, leading to the formation of various phenolic and carboxylic acid intermediates. These intermediates are then further oxidized, leading to the opening of the aromatic rings and the formation of smaller aliphatic compounds, which are eventually mineralized.
The identification of these intermediates is typically carried out using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net For instance, in the degradation of the azo dye C.I. Direct Red 23, a tentative degradation pathway was proposed based on the analysis of intermediates. nih.gov
Biodegradation Processes of Direct Dyes
Biodegradation offers an environmentally friendly and cost-effective alternative to chemical and physical methods for the treatment of dye-containing wastewater. This process relies on the ability of microorganisms, such as bacteria, fungi, and algae, to break down complex organic molecules. psu.eduopenbiotechnologyjournal.com
The biodegradation of azo dyes, including direct dyes, typically occurs in a two-step process. nih.gov The first step is the reductive cleavage of the azo bond under anaerobic or anoxic conditions. researchgate.netmdpi.com This is carried out by enzymes called azoreductases, which are produced by a wide range of microorganisms. nih.govnih.gov This initial step results in the decolorization of the dye and the formation of aromatic amines. nih.gov
The second step involves the aerobic degradation of the resulting aromatic amines. nih.gov This step is crucial as some aromatic amines can be carcinogenic and mutagenic. researchgate.net Under aerobic conditions, various microorganisms can utilize these amines as a source of carbon and energy, leading to their mineralization. nih.gov
Several bacterial species have been identified for their ability to decolorize and degrade direct dyes. For example, Klebsiella pneumoniae has been shown to effectively decolorize Direct Violet-BL. researchgate.net Similarly, Enterobacter sp. has been identified as a potential biocatalyst for the degradation of Crystal Violet. nih.gov The efficiency of biodegradation is influenced by environmental factors such as pH, temperature, and the presence of co-substrates. wisdomlib.orgnih.gov For instance, the optimal conditions for the degradation of Crystal Violet by Enterobacter sp. were found to be a temperature of 35°C and a pH of 6.5. nih.gov
Enzymes also play a significant role in dye degradation. Laccases and peroxidases, produced by white-rot fungi, are particularly effective in degrading a wide range of dyes through a non-specific free-radical mechanism. researchgate.netresearchgate.net Unlike azoreductases, these enzymes can often decolorize dyes without cleaving the azo bond, potentially avoiding the formation of toxic aromatic amines. researchgate.net
Microbial Decolorization and Degradation by Bacterial Strains
The bioremediation of azo dyes, such as this compound, by bacterial strains is a focal point of environmental biotechnology. Bacteria have demonstrated a remarkable capacity to decolorize and degrade these complex aromatic compounds, often initiating the process through the reductive cleavage of the azo bond (-N=N-). This initial step is typically carried out by azoreductases under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines, which may be further degraded under aerobic conditions. nih.govmdpi.com
Several bacterial species have been identified for their efficacy in degrading azo dyes. For instance, strains of Bacillus sp. are widely studied for their robust remediation capabilities. jmbfs.org One study reported that Bacillus cereus strain ROC was capable of decolorizing direct dyes, with immobilized cells showing significantly higher and faster degradation rates compared to free cells. nih.gov Similarly, Enterobacter sp. CV-S1, a newly isolated bacterium, has shown high potential in degrading Crystal Violet, a triphenylmethane (B1682552) dye with structural similarities to some direct dyes, achieving 100% decolorization under optimized conditions. nih.gov The efficiency of these bacterial processes is often dependent on the adaptability of the microbes and the activity of the enzymes they produce. nih.gov
The decolorization process can be influenced by various environmental factors. For example, a consortium of bacteria may exhibit synergistic effects, leading to more efficient degradation than a single strain. researchgate.net The initial dye concentration, pH, temperature, and the presence of co-substrates can all impact the rate and extent of decolorization. jmbfs.org Research has shown that for many bacteria, the optimal pH for dye removal is in the range of 6.0 to 10.0. jmbfs.org
Table 1: Bacterial Strains Involved in Direct and Structurally Similar Dye Degradation
| Bacterial Strain | Dye Type | Key Findings | Reference |
|---|---|---|---|
| Bacillus cereus strain ROC | Direct Dyes | Immobilized cells showed higher decolorization efficiency than free cells. | nih.gov |
| Enterobacter sp. CV–S1 | Crystal Violet | Achieved 100% decolorization at optimized conditions (150 mg/l dye, 35 °C, pH 6.5). | nih.gov |
| Aeromonas hydrophila | Reactive Dyes | Capable of degrading dyes in a wide pH range (5.5 to 10). | mdpi.com |
| Pseudomonas sp. | Textile Effluent | Achieved 87-95% decolorization of textile effluent in 48 hours. | mdpi.com |
| Bacillus amyloliquefaciens W36 | Various Dyes | Showed significant degradation of Coomassie brilliant blue, Bromcresol purple, and Congo red. | lakeheadu.ca |
Fungal Bioremediation Strategies for Direct Dyes
Fungi, particularly white-rot fungi, are highly effective in the bioremediation of synthetic dyes due to their powerful ligninolytic enzyme systems. nih.gov These extracellular enzymes, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), have a broad substrate specificity and can oxidize a wide range of recalcitrant organic pollutants, including direct dyes. nih.govnih.gov
The fungal degradation of dyes is primarily an aerobic process. nih.gov The mycelial structure of fungi provides a large surface area for biosorption and enzymatic activity. Studies have shown that fungi like Aspergillus niger and Phanerochaete chrysosporium can effectively decolorize various dyes, with decolorization rates exceeding 90% within a few days. nih.gov The efficiency of fungal bioremediation can be enhanced under shaking conditions, which improves oxygenation and contact between the fungal enzymes and dye molecules. nih.gov
Co-cultivation of fungi and bacteria has also emerged as a promising strategy. The synergistic action of different microbial enzymes can lead to a more complete degradation of the dye molecules into less toxic compounds. nih.gov For instance, a co-culture of Aspergillus fumigatus and Pseudomonas fluorescens demonstrated a higher decolorization rate for Crystal Violet compared to monocultures. nih.govresearchgate.net
Table 2: Fungal Species and Their Efficacy in Dye Bioremediation
| Fungal Species | Dye Type | Decolorization Efficiency | Key Enzymes Involved | Reference |
|---|---|---|---|---|
| Aspergillus niger | Nigrosin, Basic fuchsin, Malachite green | Up to 90% in 6 days | Not specified | nih.gov |
| Phanerochaete chrysosporium | Nigrosin, Basic fuchsin, Malachite green | Up to 90% in 6 days | Lignin peroxidase | nih.gov |
| Aspergillus fumigatus (with P. fluorescens) | Crystal Violet | Higher than monoculture | Laccase, MnP, LiP, NADH-DCIP reductase | nih.govresearchgate.net |
| Trichoderma harzianum | Crystal Violet | 52-55% removal in a Microbial Fuel Cell | Laccase | mdpi.com |
Enzymatic Degradation Mechanisms in Azo Dye Cleavage
The core of microbial dye degradation lies in the action of specific enzymes that catalyze the breakdown of the dye's chromophoric structure. For azo dyes like this compound, the primary enzymatic mechanism involves the cleavage of the azo bond.
Azoreductases , found in a variety of bacteria, are key enzymes that catalyze the reductive cleavage of the azo linkage. This reaction typically requires a reducing equivalent like NADH or FADH and results in the formation of aromatic amines. psu.edu Since many sulfonated azo dyes cannot easily pass through the cell membrane, the reduction often occurs extracellularly, potentially mediated by electron shuttles. psu.edu
In contrast, the ligninolytic enzymes produced by white-rot fungi, such as laccase , manganese peroxidase (MnP) , and lignin peroxidase (LiP) , employ an oxidative mechanism. nih.gov These enzymes have a high redox potential and can non-specifically oxidize a broad range of aromatic compounds. nih.gov
Laccases are multi-copper oxidases that can decolorize azo dyes through a free radical mechanism, often forming phenolic compounds instead of potentially carcinogenic aromatic amines. researchgate.net
Lignin peroxidases (LiP) are heme-containing enzymes that require hydrogen peroxide to oxidize a variety of substrates. nih.gov
Manganese peroxidases (MnP) also utilize hydrogen peroxide and are particularly effective in the presence of Mn(II), which acts as a mediator. nih.gov
The synergistic action of these different enzymes is often crucial for the complete mineralization of the dye molecules. nih.gov
Optimization of Bioremediation Parameters for Enhanced Dye Removal
To maximize the efficiency of microbial dye degradation, it is essential to optimize various process parameters. These parameters can be broadly categorized into nutritional and environmental factors. jmbfs.org
Key Optimization Parameters:
pH: The pH of the medium significantly influences microbial growth and enzymatic activity. Most bacteria involved in dye degradation have an optimal pH range between 6.0 and 10.0. jmbfs.org For instance, Enterobacter sp. CV-S1 showed the highest degradation of Crystal Violet at a pH of 6.5. nih.gov
Temperature: Temperature affects microbial metabolism and enzyme stability. The optimal temperature for dye decolorization by many bacteria is in the mesophilic range, typically between 30°C and 40°C. jmbfs.orgnih.gov
Initial Dye Concentration: High concentrations of dyes can be toxic to microorganisms. The optimal initial dye concentration varies depending on the microbial strain and the specific dye. For example, Enterobacter sp. CV-S1 effectively decolorized Crystal Violet at a concentration of 150 mg/l. nih.gov
Inoculum Size: A sufficient inoculum size is necessary to initiate the degradation process effectively. A 10% (v/v) inoculum of Enterobacter sp. CV-S1 was found to be optimal for complete decolorization. nih.gov
Agitation: Agitation can enhance the mass transfer of oxygen and nutrients, which can be beneficial for aerobic degradation processes. However, for anaerobic azo bond cleavage, static or microaerophilic conditions are preferred. mdpi.comomicsonline.org
Nutrient Supplementation: The addition of carbon and nitrogen sources can support microbial growth and enhance dye degradation. However, some microorganisms can decolorize dyes even in the absence of additional nutrients. omicsonline.org
Table 3: Optimized Parameters for Dye Bioremediation by Enterobacter sp. CV-S1
| Parameter | Optimal Value | Reference |
|---|---|---|
| Dye Concentration | 150 mg/l | nih.gov |
| Inoculum Size | 10% (v/v) | nih.gov |
| Temperature | 35 °C | nih.gov |
| pH | 6.50 | nih.gov |
| Agitation | 120 rpm | nih.gov |
Bioreactor System Design and Performance for Textile Dye Wastewater Treatment
For the practical application of bioremediation in treating textile effluents, the process needs to be scaled up in bioreactors. The design and performance of these bioreactors are critical for achieving efficient and continuous dye removal.
Various bioreactor configurations have been explored, including membrane bioreactors (MBRs), anaerobic bioreactors, and plant-bacterial synergistic systems. researchgate.netnih.gov MBRs, particularly anaerobic forward osmosis membrane bioreactors (AnMBRs), have shown great promise, with reported dye removal efficiencies of up to 99%. nih.gov
A plant-bacterial synergistic approach in a consortium reactor has also proven to be highly effective. In one study, a reactor combining the plant Glandularia pulchella and the bacterium Pseudomonas monteilii achieved 100% decolorization of a dye mixture within 48 hours. researchgate.net Such systems benefit from the synergistic interactions between the plant roots and the microbial community. researchgate.net
Microbial fuel cells (MFCs) represent an innovative bioreactor design where dye degradation is coupled with electricity generation. A dual-chamber fungal MFC using Trichoderma harzianum was able to remove 52-55% of Crystal Violet. mdpi.com
The performance of these bioreactors depends on factors such as hydraulic retention time, organic loading rate, and the specific microbial consortium used. The metabolites produced during the degradation process can be further analyzed to confirm the detoxification of the effluent. researchgate.net
Electrochemical Degradation Studies of Direct Dyes
Electrochemical methods offer a powerful alternative for the degradation of recalcitrant dyes. These processes involve the generation of highly reactive species at the electrode surface that can oxidize the dye molecules. The performance of electrochemical degradation is strongly influenced by parameters such as current density, pH, and the presence of supporting electrolytes. mdpi.com
Studies on the electrochemical degradation of dyes like Crystal Violet have shown that increasing the current density significantly enhances the rate of color removal. mdpi.com The degradation often follows pseudo-first-order kinetics. mdpi.com The choice of anode material is also crucial, with anodes having a high oxygen overpotential being more effective for oxidizing refractory compounds. mdpi.com
The addition of chloride ions to the solution can accelerate the degradation process through the formation of active chlorine, which acts as a strong oxidizing agent. mdpi.com This indirect electrolysis can overcome mass transfer limitations and lead to faster mineralization of the dye. mdpi.com For instance, the degradation of C.I. Reactive Dyes Yellow 17 and Blue 4 was significantly enhanced in the presence of NaCl as a supporting electrolyte. walshmedicalmedia.com
Table 4: Electrochemical Degradation of Crystal Violet
| Parameter | Effect on Degradation | Reference |
|---|---|---|
| Current Density | Increased current density leads to higher decolorization. | mdpi.com |
| pH | Influences the degradation process. | mdpi.com |
| NaCl Concentration | Higher concentration accelerates degradation due to active chlorine formation. | mdpi.com |
| Initial Dye Concentration | Affects the rate of degradation. | mdpi.com |
Ozonation and Advanced Oxidation Processes (AOPs) for Direct Dyes
Ozonation and other Advanced Oxidation Processes (AOPs) are highly effective for the decolorization and degradation of direct dyes. These processes are based on the generation of highly reactive hydroxyl radicals (•OH), which have a strong oxidizing potential and can non-selectively attack and break down complex organic molecules. mdpi.comnih.gov
Ozone (O₃) itself is a powerful oxidant that can directly react with the chromophoric groups of dyes, leading to rapid decolorization. scispace.com The rate of ozonation can be influenced by the dye concentration, ozone dose, and the pH of the solution. researchgate.net For instance, the ozonation of C.I. Direct Blue 106 was found to be more effective under basic conditions. researchgate.net
AOPs, such as the combination of ozone with hydrogen peroxide (peroxone process) or UV light, can further enhance the generation of hydroxyl radicals, leading to more efficient degradation and mineralization of the dyes. mdpi.comnih.gov These processes can effectively reduce the chemical oxygen demand (COD) and toxicity of the wastewater. scispace.com Studies have shown that AOPs are capable of degrading a wide range of azo dyes, including direct dyes. nih.gov
While highly effective, a potential limitation of ozonation for certain industrial effluents can be the oxidation of other components, such as the potential conversion of Cr(III) to the more toxic Cr(VI) in tannery wastewater. mdpi.com However, for many textile effluents, ozonation and AOPs represent a robust treatment option. scispace.com
Synergistic Effects of Ozonation and Sonolysis in Dye Decolorization
The combination of ozonation and sonolysis, an advanced oxidation process, has demonstrated significant potential for the efficient decolorization and degradation of textile dyes. This synergistic effect arises from the enhanced generation of reactive oxygen species and improved mass transfer. While specific studies on this compound are limited, research on analogous dyes provides insight into the expected mechanisms and efficiencies.
Ozonation involves the use of ozone (O3) as a powerful oxidizing agent. Sonolysis, the application of ultrasound to a solution, induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This cavitation creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the generation of hydroxyl radicals.
The synergy between ozonation and sonolysis can be attributed to several factors:
Enhanced Mass Transfer: Ultrasound agitation increases the mass transfer of ozone gas into the liquid phase, improving its availability for reaction.
Increased Radical Production: The decomposition of ozone is accelerated by the high temperatures generated during cavitation, leading to an increased production of hydroxyl radicals.
Direct Pyrolysis: The extreme conditions within the collapsing bubbles can directly pyrolyze the dye molecules.
Studies on other direct azo dyes, such as Direct Red 81, have shown that combined ozonation and sonolysis can lead to significantly higher decolorization rates than either process alone. For instance, the decolorization efficiency of a similar azo dye, C.I. Reactive Black 5, was found to be substantially higher in a combined ultrasound/ozone system compared to individual treatments.
| Treatment Method | Decolorization Efficiency (Analogous Dyes) | Reference (Analogous Study) |
| Ozonation Alone | Moderate to High | nih.gov |
| Sonolysis Alone | Low to Moderate | nih.gov |
| Ozonation + Sonolysis | Very High (Synergistic Effect) | nih.gov |
This table presents generalized findings from studies on analogous azo dyes and does not represent specific data for this compound.
Role of Hydroxyl Radicals in AOPs for Organic Dye Mineralization
Hydroxyl radicals (•OH) are the primary drivers of degradation in most Advanced Oxidation Processes. With a high oxidation potential (2.8 V), they are capable of non-selectively attacking organic molecules, leading to their mineralization into simpler, less harmful compounds such as carbon dioxide, water, and inorganic ions.
The degradation of this compound by hydroxyl radicals is expected to proceed through several steps:
Initial Attack: The hydroxyl radical can attack the dye molecule at various sites, including the azo linkages (-N=N-), aromatic rings, and auxochromic groups. The cleavage of the azo bond is often the initial step, leading to the rapid loss of color.
Formation of Intermediates: The initial attack results in the formation of various aromatic intermediates, such as substituted phenols, naphthols, and benzene (B151609) derivatives. For a diazo dye like this compound, this would likely produce substituted aminonaphthalenes and biphenyl (B1667301) derivatives.
Ring Opening: Subsequent attacks by hydroxyl radicals lead to the opening of the aromatic rings, forming aliphatic carboxylic acids of lower molecular weight, such as formic acid and oxalic acid. nih.gov
Mineralization: Ultimately, these aliphatic intermediates are further oxidized to carbon dioxide, water, and inorganic ions like nitrate (B79036) (NO3-) and sulfate (B86663) (SO42-) from the sulfonic acid groups present in the dye structure. nih.gov
The efficiency of hydroxyl radical-based degradation is influenced by factors such as pH and the presence of radical scavengers. For example, in the degradation of Crystal Violet, a triphenylmethane dye, the presence of scavengers significantly decreased the oxidation rate, highlighting the critical role of free radicals. researchgate.net
Comparative Analysis of Degradation Methodologies for this compound
Various methods have been investigated for the degradation of textile dyes, each with its own advantages and limitations. A comparative analysis of these methodologies is essential for selecting the most appropriate treatment for industrial effluents containing this compound.
| Degradation Methodology | Principle | Advantages | Disadvantages |
| Ozonation | Oxidation by molecular ozone and hydroxyl radicals. | High decolorization efficiency; effective for a wide range of dyes. | High operational cost; potential for byproduct formation. |
| Sonolysis | Acoustic cavitation leading to pyrolysis and radical formation. | Effective for degradation of complex molecules; no chemical addition required. | High energy consumption; lower efficiency when used alone. |
| Combined Ozonation & Sonolysis | Synergistic generation of hydroxyl radicals and enhanced mass transfer. | Higher degradation rates than individual processes; more complete mineralization. | High capital and operational costs. |
| Photo-Fenton | Oxidation by hydroxyl radicals generated from H2O2 and Fe2+ under UV light. | High mineralization rates; can be cost-effective. | Requires acidic pH; potential for iron sludge formation. bas.bg |
| Biological Treatment | Microbial degradation using bacteria or fungi. | Environmentally friendly; low operational cost. | Slow degradation rates; specificity of microorganisms to dye structure. nih.gov |
| Adsorption | Physical removal of dye molecules onto a solid adsorbent (e.g., activated carbon). | High removal efficiency; simple operation. | Does not degrade the dye; requires regeneration or disposal of adsorbent. |
This table provides a general comparison of dye degradation methodologies and is not based on direct comparative studies of this compound.
Theoretical and Computational Chemistry Approaches to C.i. Direct Violet 32
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a dye molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Detailed Research Findings: For a molecule like C.I. Direct Violet 32, DFT calculations would be employed to compute key quantum chemical parameters. These parameters help predict the dye's color, stability, and reactivity. While specific data for this compound is not available, studies on other azo dyes using methods like B3LYP/6-31G(d) provide representative data. researchgate.netacs.org
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is directly related to the wavelength of maximum absorption (λ_max) and thus the perceived color of the dye. A smaller gap typically corresponds to a longer wavelength of absorption. Other calculated descriptors such as hardness (η), softness (S), and the electrophilicity index (ω) offer insights into the molecule's reactivity. researchgate.net For instance, a high percentage of dye removal or degradation in environmental applications is often linked to a lower value of chemical hardness and a higher value of softness. researchgate.net
A computational study on the degradation of azo dyes like Metanil Yellow and Orange II utilized DFT to calculate such parameters, which were then used to describe the reactivity of the dyes toward photocatalytic species. acs.org Similar calculations for this compound would identify the most likely sites for oxidative or reductive attack, crucial for understanding its permanence or its breakdown in wastewater treatment processes.
Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table presents typical parameters and hypothetical values for an azo dye like this compound, based on findings for similar compounds. researchgate.netacs.org
| Parameter | Symbol | Definition | Hypothetical Value | Significance |
|---|---|---|---|---|
| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | Relates to electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.3 eV | Determines color and stability |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.65 eV | Measures resistance to change in electron distribution |
| Chemical Softness | S | 1 / η | 0.61 eV⁻¹ | Inverse of hardness; indicates higher reactivity |
| Electrophilicity Index | ω | μ² / (2η) | 2.9 eV | Describes the ability to accept electrons |
Molecular Dynamics Simulations for Dye-Environment Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is exceptionally well-suited for studying how a dye molecule like this compound interacts with its surroundings, such as water molecules, ions, and, most importantly, textile substrates like cellulose (B213188).
Detailed Research Findings: MD simulations can provide an atomistic view of the dyeing process. Researchers use this method to study the adsorption of dyes onto various surfaces by calculating interaction energies and analyzing the structure of the dye-substrate interface. rsc.org For this compound, a direct dye designed to have a high affinity for cellulosic fibers, MD simulations could model its approach and binding to a cellulose surface.
Simulations can reveal:
Solvation: How water molecules arrange around the dye's sulfonate groups and nonpolar regions, affecting its solubility.
Adsorption Dynamics: The step-by-step process of the dye moving from the solution to the fiber surface.
Binding Conformation: The final orientation of the dye on the substrate, showing which parts of the molecule are in close contact with the cellulose chains. This is governed by forces like hydrogen bonds and van der Waals interactions.
Interaction Energies: Quantifying the strength of the dye-substrate binding, which correlates with the dye's fastness properties. Studies on other systems, like the interaction of modifiers with a quartz substrate, show how interaction energies can be precisely calculated to predict binding strength. nih.gov
For example, MD simulations performed on the interaction of solutes with calcite and hematite (B75146) surfaces revealed a distinct layering of water at the interface, which in turn governed the distribution of dissolved ions. rsc.org A similar study on this compound would elucidate the role of water and electrolytes (like sodium sulfate (B86663), often used as a dyeing auxiliary) in promoting the dye's adsorption onto cotton.
Table 2: Potential Insights from MD Simulations of this compound on Cellulose This table outlines the expected outputs and their significance from a hypothetical MD simulation study.
| Simulation Output | Metric / Analysis | Significance for Dyeing Process |
|---|---|---|
| Radial Distribution Function (RDF) | g(r) for dye-water and dye-cellulose atoms | Shows the probability of finding specific atoms at a certain distance, revealing solvation shells and key binding sites. |
| Interaction Energy | ΔE_interaction (van der Waals + Electrostatic) | Quantifies the affinity between the dye and the fiber. A more negative value indicates stronger binding and better fastness. |
| Root Mean Square Deviation (RMSD) | RMSD of dye and cellulose backbone atoms | Measures the stability of the simulated system and the final bound conformation of the dye. |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling, again primarily using DFT, is a powerful tool for mapping out the entire energy landscape of a chemical reaction. This allows for the elucidation of reaction mechanisms, identification of transition states, and prediction of the most likely reaction pathways for both synthesis and degradation.
Detailed Research Findings: The known manufacturing process for this compound involves the double diazotization of 3,3'-Dimethoxybenzidine (B85612), followed by coupling with 4-Hydroxynaphthalene-1-sulfonic acid and 4-Aminonaphthalene-1-sulfonic acid. worlddyevariety.com A computational study could model this multi-step synthesis.
DFT calculations can be used to:
Model Reactants, Intermediates, and Products: Optimize the geometry and calculate the energy of each species in the reaction pathway.
Locate Transition States (TS): Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate.
Studies have successfully used DFT to understand the divergent reactivity in complex organic syntheses, showing how subtle changes in substituents can favor one reaction pathway over another by altering the stability of intermediates and transition states. acs.org Applying this to the synthesis of this compound could optimize reaction conditions by identifying potential side-reactions and the energetic factors that control the yield of the desired product.
Furthermore, understanding the degradation mechanism is critical for environmental applications. Computational studies on other azo dyes have identified the most probable sites for attack by radicals (e.g., •OH) during advanced oxidation processes, explaining the observed breakdown products. acs.org
Application of Machine Learning in Direct Dye Chemistry Research
Machine learning (ML) has emerged as a transformative tool in chemical research, capable of learning from large datasets to predict the properties and behavior of molecules. In dye chemistry, ML models can accelerate the discovery and optimization of new dyes.
Detailed Research Findings: While no ML models have been published specifically for this compound, the field has seen extensive development of models for predicting general dye properties. aip.org These models are typically trained on large databases containing thousands of diverse dye molecules and their experimentally measured properties. colab.ws
Key applications of ML in dye chemistry include:
Property Prediction: Neural networks and other ML models can predict key photophysical properties like absorption wavelengths (λ_max), emission wavelengths, and quantum yields with high accuracy (R² > 0.95 in some cases). aip.orgdigitellinc.com This allows for the rapid screening of virtual dye libraries without the need for expensive synthesis or DFT calculations.
Dye Recipe Prediction: AI can be used to predict the necessary concentrations of dyes in a mixture to achieve a specific final color on a fabric. researchgate.net
Wet-to-Dry Color Prediction: A significant challenge in the textile industry is that the color of a wet fabric differs from its final dry color. ML models have been successfully developed to predict the final dry color based on spectrophotometric measurements of the wet fabric, with some models correctly predicting the final shade within a small color difference unit over 60% of the time. mdpi.com
The development of these models relies on representing the dye molecule as a set of numerical descriptors (fingerprints) that the algorithm can process. For a direct dye like this compound, these descriptors would encode its structural features, such as the number of azo groups, sulfonic acid groups, and the nature of its aromatic backbone. By training on data from other direct dyes, an ML model could predict its properties, such as its affinity for cellulose or its final color under various conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 6428-94-0 | C₃₄H₂₅N₅Na₂O₉S₂ |
| 3,3'-Dimethoxybenzidine | 119-90-4 | C₁₄H₁₆N₂O₂ |
| 4-Hydroxynaphthalene-1-sulfonic acid | 84-87-7 | C₁₀H₈O₄S |
| 4-Aminonaphthalene-1-sulfonic acid | 84-86-6 | C₁₀H₉NO₃S |
| Metanil Yellow | 587-98-4 | C₁₈H₁₄N₃NaO₃S |
| Orange II | 633-96-5 | C₁₆H₁₁N₂NaO₄S |
Research Methodologies for Environmental Remediation Technologies Applied to C.i. Direct Violet 32
Adsorption Studies for Direct Dye Removal
Adsorption has been widely investigated as a promising, cost-effective, and efficient method for the removal of dyes from aqueous solutions. nih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Research in this area for C.I. Direct Violet 32 focuses on discovering and optimizing adsorbent materials.
Development and Characterization of Novel Adsorbents
The quest for effective and economical adsorbents has led researchers to explore a wide variety of materials. While extensive research exists for dyes like Crystal Violet, specific studies on novel adsorbents for this compound are less common. However, the principles from broader dye adsorption research can be applied. Novel adsorbents are generally categorized into activated carbons, biomass-based adsorbents, and composite materials. nih.govresearchgate.net
The characterization of these materials is a critical step. Techniques such as Scanning Electron Microscopy (SEM) are used to study the surface morphology and porosity of the adsorbent, which are crucial for its dye-binding capacity. nih.govresearchgate.net Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying the functional groups on the adsorbent surface that are responsible for the interaction with the dye molecules. researchgate.netresearchgate.net The Brunauer-Emmett-Teller (BET) surface area analysis is another vital characterization technique to determine the specific surface area of the adsorbent, a key parameter influencing adsorption capacity. nih.gov
For instance, research on various dyes has shown that modifications to adsorbent surfaces, such as sulfonation of activated carbon derived from pomegranate peel, can significantly enhance adsorption capacity by introducing new functional groups and altering surface charge. nih.gov While this study focused on Crystal Violet, similar modifications could theoretically be applied to adsorbents for this compound.
Table 1: Examples of Novel Adsorbents and Their Characterization
| Adsorbent Type | Precursor Material | Characterization Techniques | Key Findings from Analogous Dye Studies |
| Activated Carbon | Pomegranate Peel | SEM, BET, FTIR | Porous structure, high surface area, presence of functional groups enhancing dye uptake. nih.gov |
| Composite Fibers | ε-polycaprolactone (PCL) and beta-cyclodextrin-based polymer (PCD) | SEM, FTIR | Composite fibers demonstrate selective adsorption capabilities. researchgate.net |
| Kaolinite-Cellulose Composite | Kaolinite and Waste Red Bean Peels | XRD, FTIR, SEM, EDX | Eco-friendly composite with potential for dye removal. nih.gov |
Note: This table is illustrative and based on research on similar dyes due to the limited specific data for this compound.
Analysis of Adsorption Isotherms and Kinetic Models
To understand the mechanism of dye adsorption and to design efficient treatment systems, the experimental data are analyzed using adsorption isotherms and kinetic models.
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid adsorbent at a constant temperature. The Langmuir isotherm model assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm model is applicable to heterogeneous surfaces with multilayer adsorption. researchgate.netnih.gov The choice of the best-fitting model provides insights into the nature of the adsorption process.
Kinetic Models are used to investigate the rate of the adsorption process. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. nih.govresearchgate.net The intra-particle diffusion model is used to determine if the diffusion of the dye molecules into the pores of the adsorbent is the rate-controlling step.
In studies on analogous dyes like Crystal Violet, the pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models are often found to best describe the adsorption process, indicating a complex mechanism that can involve both physical and chemical interactions. nih.govnih.gov
Table 2: Common Adsorption Isotherm and Kinetic Models
| Model Type | Model Name | Key Assumption/Information Provided |
| Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface. |
| Isotherm | Freundlich | Multilayer adsorption on a heterogeneous surface. |
| Kinetic | Pseudo-first-order | Rate is proportional to the number of available sites. |
| Kinetic | Pseudo-second-order | Rate-limiting step is chemisorption. |
| Kinetic | Intra-particle diffusion | Investigates the role of diffusion in the adsorption rate. |
Membrane Separation Techniques for Dye Effluent Treatment
Membrane separation technologies offer a physical barrier to separate dye molecules from water. These processes are attractive due to their high efficiency and the potential for water reuse.
Ultrafiltration and Nanofiltration Applications in Dye Removal
Ultrafiltration (UF) is a pressure-driven membrane process that separates particles based on size. While UF membranes can remove larger dye aggregates or dyes bound to polymers, their effectiveness for smaller, soluble direct dyes like this compound can be limited.
Nanofiltration (NF) , with a smaller pore size than UF, is more effective in removing dissolved dyes. The rejection of dyes by NF membranes is governed by both size exclusion and electrostatic interactions between the charged dye molecules and the membrane surface. For anionic dyes like this compound, which possesses sulfonate groups, negatively charged NF membranes are expected to exhibit high rejection rates due to electrostatic repulsion.
Reverse Osmosis in Dye Separation and Water Reclamation
Reverse Osmosis (RO) employs the densest membranes and operates at higher pressures than NF. RO is capable of removing almost all dissolved solids, including small dye molecules, from water, producing high-quality permeate that can be reused in industrial processes. The high-pressure requirement, however, translates to higher energy consumption and operational costs.
Integrated and Hybrid Treatment System Research for Textile Dye Wastewater
Given that a single treatment method is often insufficient to completely remove recalcitrant dyes and their byproducts, research has increasingly focused on integrated and hybrid systems. researchgate.netscispace.comresearchgate.net These systems combine different physical, chemical, and biological processes to enhance treatment efficiency and address the limitations of individual methods.
For instance, a common hybrid approach involves combining a biological treatment process with a physical or chemical process. An anaerobic-aerobic system can be effective, where the anaerobic stage breaks down the azo bond (–N=N–) responsible for the color, and the subsequent aerobic stage degrades the resulting aromatic amines. scispace.com
Another promising hybrid system is the combination of membrane filtration with other processes. For example, photocatalytic oxidation can be integrated with membrane filtration to degrade the dye molecules, with the membrane serving to retain the photocatalyst and separate the treated water. scispace.com Combining adsorption with membrane filtration can also be beneficial, where adsorption removes the bulk of the dye, and the membrane polishes the effluent to a higher quality.
While specific research on integrated systems for this compound is not widely documented, the principles from the broader field of textile wastewater treatment suggest that such approaches would be the most effective for achieving complete mineralization of the dye and meeting stringent discharge regulations. researchgate.netresearchgate.netscispace.com
Application in Advanced Materials and Dyeing Process Research Involving C.i. Direct Violet 32
Interaction of C.I. Direct Violet 32 with Textile Fibers in Advanced Dyeing Systems
The study of this compound's interaction with textile fibers is crucial for optimizing dyeing processes. As a direct dye, its primary application is on cellulosic fibers like cotton, where its substantivity is governed by various intermolecular forces rather than a covalent bond. Research in this area focuses on the thermodynamic and kinetic parameters that dictate dye uptake and equilibrium.
Thermodynamic studies provide insight into the spontaneity and nature of the dyeing process. Key parameters such as standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°) are evaluated to understand the dye-fiber relationship. The affinity indicates the tendency of the dye to move from the dyebath to the fiber. A negative enthalpy change suggests an exothermic process, where dyeing is favored at lower temperatures, while a positive entropy change indicates an increase in the system's disorder during dye adsorption. These parameters are critical for defining the optimal conditions for achieving level and efficient dyeing.
Table 1: Illustrative Thermodynamic and Kinetic Parameters in Direct Dyeing Systems This table presents typical parameters studied in the context of direct dye adsorption on cellulosic fibers. The values are conceptual and serve to illustrate the data derived from such research.
| Parameter | Description | Significance in Dyeing |
|---|---|---|
| Standard Affinity (-Δμ°) | The change in Gibbs free energy when the dye moves from its standard state in the solution to the fiber. | A higher positive value indicates a stronger attraction of the dye for the fiber, leading to greater exhaustion. |
| Enthalpy of Dyeing (ΔH°) | The heat absorbed or released during the dyeing process. | Determines the effect of temperature on dyeing. Exothermic (negative ΔH°) processes are favored by lower temperatures. |
| Entropy of Dyeing (ΔS°) | The change in the degree of disorder of the dye molecules during adsorption. | A positive value suggests an increase in randomness, often due to the release of water molecules from the fiber, which contributes to the spontaneity of the process. |
| Adsorption Rate Constant (k) | A constant derived from kinetic models (e.g., pseudo-second-order) that quantifies the speed of dye adsorption. scielo.org.za | Indicates how quickly the dyeing process reaches equilibrium. scielo.org.za |
| Diffusion Coefficient (D) | Measures the rate of dye molecule movement within the fiber structure. crimsonpublishers.com | Higher diffusion coefficients, often achieved at higher temperatures, lead to faster dyeing. crimsonpublishers.com |
Investigation of Dye Dispersion and Aggregation Phenomena in Solution and Matrix
The behavior of this compound in aqueous solutions is significantly affected by aggregation, a common phenomenon in dye chemistry where individual dye molecules or ions associate to form larger species like dimers, trimers, or higher-order aggregates. researchgate.netprimescholars.com This self-association is primarily driven by intermolecular van der Waals forces and hydrophobic interactions between the large, aromatic parts of the dye molecules. mdpi.comatto-tec.com
Aggregation has a profound impact on the dyeing process. It can alter the coloristic properties of the dye and reduce the effective concentration of monomeric dye species in the solution, which can slow down the rate of diffusion and adsorption onto the fiber. researchgate.netprimescholars.com The study of these phenomena is essential for controlling dye solubility, stability, and performance.
UV-Visible absorption spectroscopy is a primary tool for investigating dye aggregation. mdpi.comnih.gov The formation of aggregates typically leads to changes in the absorption spectrum compared to the monomer. nih.gov Based on exciton (B1674681) theory, aggregates are often classified as:
H-aggregates (Hypsochromic): Formed from face-to-face stacking of dye molecules, resulting in a blue-shifted absorption band (shift to a shorter wavelength). atto-tec.comresearchgate.net
J-aggregates (Bathochromic): Formed from a head-to-tail arrangement, causing a red-shifted absorption band (shift to a longer wavelength) that is often narrow and intense. atto-tec.comresearchgate.net
The extent of aggregation is influenced by several factors, including dye concentration, temperature, pH, ionic strength (presence of electrolytes), and the addition of organic solvents. researchgate.net Generally, aggregation increases with higher dye concentration and the addition of electrolytes, as the salts can screen the electrostatic repulsion between the anionic dye molecules. Conversely, increasing temperature or adding certain organic solvents tends to break up aggregates and favor the monomeric form. researchgate.net
Table 2: Factors Influencing the Aggregation of Direct Dyes in Aqueous Solution This interactive table outlines how different variables affect the tendency of direct dyes like this compound to aggregate in solution.
| Factor | Effect on Aggregation | Typical Spectroscopic Observation |
|---|---|---|
| Increasing Dye Concentration | Promotes aggregation. primescholars.com | Appearance or intensification of a new absorption band, often blue-shifted (H-aggregate). researchgate.net |
| Increasing Temperature | Reduces aggregation by increasing kinetic energy. researchgate.net | Spectrum shifts towards the monomer peak as aggregates dissociate. |
| Addition of Electrolyte (e.g., NaCl) | Promotes aggregation by reducing electrostatic repulsion between anionic dye molecules. | Enhancement of the aggregate absorption band. |
| Addition of Organic Solvents (e.g., Ethanol) | Reduces aggregation by decreasing the hydrophobic effect. researchgate.net | Spectrum reverts towards that of the monomeric dye. |
| Change in pH | Can affect the ionization of functional groups and thus influence aggregation. researchgate.net | Variable shifts in the absorption spectrum depending on the specific dye structure. |
Utilization of this compound as a Model Compound in Fundamental Dye Chemistry Studies
This compound, with its well-defined chemical structure and characteristic properties, is utilized as a model compound for fundamental studies in dye chemistry. Its nature as a disazo direct dye makes it a representative example for investigating the behavior of a large and important class of colorants. worlddyevariety.com
Fundamental research often requires compounds with known and reproducible characteristics to test theories and models of dyeing. The known molecular weight, chemical formula, and structural properties of this compound allow researchers to correlate molecular structure with dyeing performance, solution properties, and fiber interactions. nih.govworlddyevariety.com
Its use as a model compound is evident in studies that, for instance, explore the general principles of dye adsorption isotherms (such as Langmuir and Freundlich models), which describe the equilibrium distribution of a dye between a fiber and the dyebath. By using a specific, well-characterized dye like this compound, researchers can generate reliable data to validate these theoretical models for direct dye systems. Similarly, it can be employed in comparative studies to understand the effects of modifying fiber substrates or altering dyeing parameters, with the dye itself serving as a consistent benchmark.
Table 3: Physicochemical Properties of this compound This table lists key properties of this compound that make it a suitable reference compound for scientific studies.
| Property | Value/Description | Relevance in Research |
|---|---|---|
| Chemical Name | Disodium (B8443419) 4-amino-3-[[4'-[(1-hydroxy-4-sulfonato-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-1-naphthalenesulfonate nih.gov | Provides an exact, unambiguous identification of the molecule for reproducibility. |
| Molecular Formula | C₃₄H₂₅N₅Na₂O₉S₂ worlddyevariety.com | Allows for precise calculation of molar concentrations and stoichiometric relationships. |
| Molecular Weight | 757.70 g/mol worlddyevariety.com | Essential for quantitative analysis in solution preparation and adsorption studies. |
| Dye Class | Double Azo, Direct Dye worlddyevariety.com | Defines its expected application range (cellulosics) and interaction mechanisms (non-covalent). |
| Solubility | Slightly soluble in water; soluble in water for a red-light purple color. worlddyevariety.comnoaa.gov | A key parameter for preparing dyebaths and studying solution-state phenomena like aggregation. |
| Functional Groups | Sulfonate (-SO₃⁻), Hydroxyl (-OH), Amino (-NH₂), Methoxy (-OCH₃), Azo (-N=N-) | These groups dictate the dye's properties, including its solubility, color, and affinity for fibers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
